

3-Hydroxy-2-nitrobenzaldehyde as an intermediate for agrochemical synthesis

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Compound of Interest

Compound Name: 3-Hydroxy-2-nitrobenzaldehyde

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An Application Guide to **3-Hydroxy-2-nitrobenzaldehyde**: A Key Intermediate for Agrochemical Synthesis

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the strategic use of **3-Hydroxy-2-nitrobenzaldehyde** (CAS No: 42123-33-1) as a versatile chemical intermediate. We will explore its fundamental chemical properties, synthesis, and its application in the development of novel agrochemicals. Detailed, field-proven protocols for its synthesis and subsequent derivatization into potential lead compounds for agrochemical screening are provided, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of 3-Hydroxy-2-nitrobenzaldehyde

3-Hydroxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in organic synthesis.^[1] Its molecular structure, featuring an aldehyde, a hydroxyl group, and a nitro group on a benzene ring, offers a unique combination of reactive sites.^{[1][2]} This trifecta of functional groups makes it an exceptionally valuable precursor for creating complex molecules with potential biological activity, positioning it as a key intermediate in the synthesis of pharmaceuticals, dyes, and notably, agrochemicals such as pesticides and

herbicides.[1][3] The strategic placement of an electron-withdrawing nitro group and an electron-donating hydroxyl group, along with the reactive aldehyde, allows for a diverse range of chemical transformations and the construction of novel molecular scaffolds for screening and development.[2]

Physicochemical Properties and Molecular Structure

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

| Property | Value | Source |
|-------------------|-----------------------------------------------|-----------|
| CAS Number | 42123-33-1 | [4][5][6] |
| Molecular Formula | C ₇ H ₅ NO ₄ | [1][4] |
| Molecular Weight | 167.12 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid/powder | [7][8] |
| Melting Point | 155-158 °C | [7] |
| IUPAC Name | 3-hydroxy-2-nitrobenzaldehyde | [4] |

Molecular Structure Diagram

Caption: Molecular structure of **3-Hydroxy-2-nitrobenzaldehyde**.

Synthesis Protocol: Nitration of m-Hydroxybenzaldehyde

The most common laboratory-scale synthesis of **3-Hydroxy-2-nitrobenzaldehyde** involves the electrophilic nitration of m-hydroxybenzaldehyde.[7] The hydroxyl group is an ortho-, para-director; however, steric hindrance and reaction conditions can be optimized to favor the formation of the desired 2-nitro isomer.

Expert Rationale

This protocol utilizes isopropyl nitrate as the nitrating agent with sulfuric acid as a catalyst. This method offers a high yield for the desired 2-nitro isomer compared to other nitration techniques.^[7] The use of a phase transfer catalyst, tetrabutylammonium hydrogensulfate, enhances the reaction efficiency. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the starting material. The work-up procedure with sodium bicarbonate is critical to neutralize the strong acid catalyst, and column chromatography is necessary to separate the 2-nitro isomer from the 4-nitro byproduct.^[7]

Workflow for Synthesis

Caption: Workflow for the synthesis of **3-Hydroxy-2-nitrobenzaldehyde**.

Step-by-Step Protocol

- 1. Dissolution: In a round-bottom flask, dissolve m-hydroxybenzaldehyde (5.0 mmol, 618 mg) in 10 mL of methylene chloride. Add tetrabutylammonium hydrogensulfate (0.25 mmol, 85.0 mg) and isopropyl nitrate (12.5 mmol, 1.27 mL) to the stirred solution.^[7]
- 2. Nitration: Slowly add concentrated sulfuric acid (610 μ L) dropwise to the mixture. The reaction is exothermic and should be controlled. Stir the reaction mixture vigorously at room temperature for 15 minutes.^[7]
- 3. Work-up: Carefully transfer the reaction mixture to a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid. Extract the product with dichloromethane.^[7]
- 4. Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.^[7]
- 5. Purification: Adsorb the crude solid onto silica gel. Purify by flash column chromatography using a hexane:ethyl acetate gradient (from 99:1 to 4:1). The desired product, **3-hydroxy-2-nitrobenzaldehyde**, will elute after the 3-hydroxy-4-nitrobenzaldehyde byproduct.^[7] A typical yield for the desired product is around 47-63%.^[7]

- 6. Characterization: Confirm the product's identity using ^1H NMR, HRMS, and melting point analysis. The melting point should be in the range of 155-158°C.[7]

Application Protocol: Synthesis of a Schiff Base for Agrochemical Screening

The aldehyde functional group of **3-Hydroxy-2-nitrobenzaldehyde** is a prime site for condensation reactions, particularly with primary amines, to form Schiff bases (imines).[2] Schiff bases are a class of compounds widely investigated in medicinal and agrochemical research for their broad spectrum of biological activities, including antifungal, antibacterial, and insecticidal properties. This protocol details a general procedure for synthesizing a Schiff base derivative for subsequent biological screening.

Expert Rationale

This is a straightforward and high-yielding condensation reaction. Ethanol is an excellent solvent as it dissolves the aldehyde and most simple amines, and the resulting Schiff base product often has lower solubility, allowing for easy isolation by filtration upon cooling. A catalytic amount of a weak acid like glacial acetic acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the reaction. The reaction is typically driven to completion by refluxing.

Workflow for Schiff Base Synthesis

Caption: Workflow for a representative Schiff base synthesis.

Step-by-Step Protocol

- 1. Dissolution: Dissolve **3-Hydroxy-2-nitrobenzaldehyde** (1.0 mmol) in 15 mL of ethanol in a round-bottom flask. Gentle heating may be required.
- 2. Reagent Addition: To this solution, add an equimolar amount (1.0 mmol) of the desired primary amine (e.g., aniline or a substituted aniline).
- 3. Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

- 4. Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
- 5. Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The Schiff base product will often precipitate out of the solution.
- 6. Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- 7. Drying: Dry the purified product in a vacuum oven. The resulting Schiff base can then be characterized (NMR, IR, MS, melting point) and submitted for biological activity screening.

Safety and Handling Precautions

Proper handling of **3-Hydroxy-2-nitrobenzaldehyde** is crucial for laboratory safety.

- Health Hazards: Causes skin and eye irritation.[8] May cause respiratory irritation.[9] Harmful if swallowed.
- Environmental Hazards: Harmful or toxic to aquatic life with long-lasting effects.[8] Avoid release to the environment.
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[8][9]
- Handling: Use in a well-ventilated area, such as a chemical fume hood.[8] Avoid dust formation. Wash hands and any exposed skin thoroughly after handling.[8]
- Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[8][10]
- Disposal: Dispose of the chemical and its container to an approved waste disposal facility in accordance with local, state, and federal regulations.[8]

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